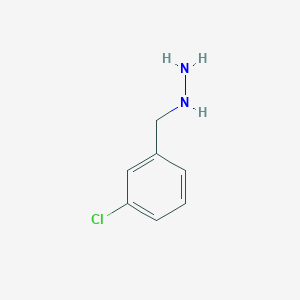

(3-Chlorobenzyl)hydrazine

Beschreibung

Significance within Organic Chemistry and Medicinal Chemistry Research

The importance of (3-Chlorobenzyl)hydrazine in research stems from the versatile reactivity of its constituent functional groups. In organic chemistry, the hydrazine (B178648) moiety is a powerful nucleophile and a precursor for the synthesis of a wide array of nitrogen-containing compounds. It readily participates in condensation reactions with aldehydes and ketones to form hydrazones, which are stable and synthetically useful intermediates. orgsyn.orgresearchgate.net These hydrazones can be further cyclized to generate diverse heterocyclic scaffolds, such as pyrazoles, indoles, and triazoles, which are prevalent in biologically active molecules. orgsyn.org

In medicinal chemistry, this compound serves as a valuable reagent for introducing the 3-chlorobenzyl fragment into potential drug candidates. The targeted placement of a chlorine atom on the phenyl ring is a common strategy used to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The use of hydrazine derivatives is well-established in the creation of compound libraries for high-throughput screening. For instance, N-Boc-protected hydrazine has been successfully employed in the Ugi tetrazole reaction, a multicomponent reaction that allows for the rapid assembly of highly substituted tetrazoles from simple precursors. rug.nl This highlights the potential of hydrazine-based building blocks like this compound to generate molecular diversity in the search for new therapeutic agents. rug.nlcymitquimica.com

The compound is typically handled in its more stable salt form, such as this compound hydrochloride.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

|---|---|---|

| CAS Number | 51421-12-6 bldpharm.com | 260057-49-6 chemsrc.com |

| Molecular Formula | C₇H₉ClN₂ nih.gov | C₇H₉ClN₂ · HCl or C₇H₁₀Cl₂N₂ sigmaaldrich.com |

| Molecular Weight | 156.61 g/mol nih.gov | 193.07 g/mol sigmaaldrich.com |

| Form | Not specified | Solid sigmaaldrich.com |

| InChI Key | OEMUGKBHGOCMKZ-UHFFFAOYSA-N nih.gov | CFIYHIGETXHGFM-UHFFFAOYSA-N sigmaaldrich.com |

| Primary Use | Research Chemical / Organic Building Block bldpharm.com | Research Chemical / Organic Building Block sigmaaldrich.com |

Historical Perspectives on Hydrazine and Benzyl (B1604629) Halide Chemistry in Research

The scientific utility of this compound is best understood through the historical development of its core chemical functionalities: hydrazine and benzyl halides.

Hydrazine Chemistry: The history of hydrazine chemistry began in the late 19th century. The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875 while he was working to create mono-substituted hydrazine compounds. wikipedia.orgprinceton.edu Although Fischer named the class, the parent compound, hydrazine (N₂H₄), proved elusive. In 1887, Theodor Curtius successfully produced hydrazine sulfate, but obtaining pure hydrazine remained a challenge. wikipedia.orgresearchgate.net The isolation of pure, anhydrous hydrazine was finally accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

While initial interest was academic, hydrazine's high-energy properties soon drew attention. It gained significant prominence as a rocket fuel, famously powering the German Messerschmitt Me 163B fighter plane during World War II. wikipedia.orghydrazine.comnih.gov The development of the Olin Raschig process in 1907, which allowed for the efficient production of hydrazine from ammonia (B1221849) and sodium hypochlorite, was a critical step that enabled its broader industrial and military use. wikipedia.orghydrazine.com Beyond rocketry, hydrazine and its organic derivatives became indispensable intermediates in the chemical industry for producing pharmaceuticals, agricultural chemicals, and polymers. researchgate.netnih.gov

Benzyl Halide Chemistry: Benzyl halides, such as benzyl chloride and benzyl bromide, have long been fundamental reagents in organic synthesis. wisdomlib.org These compounds are classified as alkyl halides, not aryl halides, because the halogen is attached to a benzylic carbon rather than directly to the aromatic ring, a distinction that governs their high reactivity in nucleophilic substitution reactions. britannica.com

Throughout the 20th century, benzyl halides were established as primary agents for "benzylation"—the attachment of a benzyl group to a molecule, often as a protective group in multi-step syntheses. Their significance is underscored by early mechanistic studies exploring their reaction pathways, which contributed to the fundamental understanding of organic reaction mechanisms. acs.org Research continues into the 21st century to expand the utility of benzyl halides. Modern methods, for instance, use photocatalysis to generate benzyl radicals from benzyl halides for use in complex coupling reactions, demonstrating their enduring importance in synthetic chemistry. chemistryviews.org

The synthesis of this compound itself represents the convergence of these two historical fields, typically involving the reaction of a substituted benzyl halide (3-chlorobenzyl chloride) with hydrazine, thereby combining the functionalities of both classes into a single, versatile research chemical.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWGHTUFBHAOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428456 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-12-6 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chlorobenzyl Hydrazine

Established Synthetic Routes and Industrial Preparations

The industrial production of (3-Chlorobenzyl)hydrazine predominantly relies on two classical synthetic transformations: the direct alkylation of hydrazine (B178648) and the reductive amination of the corresponding aldehyde. These methods are well-established due to their use of readily available starting materials and straightforward reaction pathways.

Precursor Synthesis and Functional Group Transformations

The two primary precursors for the synthesis of this compound are 3-chlorobenzyl chloride and 3-chlorobenzaldehyde (B42229).

Alkylation of Hydrazine with 3-Chlorobenzyl Chloride: This method involves the direct nucleophilic substitution of the chlorine atom in 3-chlorobenzyl chloride by hydrazine. Hydrazine, being a potent nucleophile, readily attacks the benzylic carbon. To favor the formation of the desired monosubstituted product, an excess of hydrazine is typically employed. The reaction is often carried out in a suitable solvent, and the product is isolated after an aqueous work-up. A specific protocol involves the reaction of 3-chlorobenzyl chloride with hydrazine hydrate (B1144303) in an appropriate solvent. semanticscholar.org

Reductive Amination of 3-Chlorobenzaldehyde: This two-step approach first involves the condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subsequently reduced to yield this compound. A variety of reducing agents can be employed for this transformation. One documented procedure utilizes a ZrOCl₂·8H₂O catalyst for the initial hydrazone formation in acetonitrile, followed by reduction. tandfonline.com Another approach involves the initial formation of the hydrazone, which is then reduced. guidechem.com

The choice between these two primary routes often depends on factors such as the availability and cost of the precursors, as well as the desired purity of the final product.

Optimization of Reaction Conditions and Yields

The efficiency of these established synthetic routes is highly dependent on the optimization of reaction parameters.

For the alkylation route , the molar ratio of reactants, reaction temperature, and choice of solvent are critical. Using an excess of hydrazine minimizes the formation of the undesired disubstituted product. The reaction of 1-(2,5-dichlorophenyl)hydrazine with isopropyl methyl ketone in hot acetic acid exemplifies how reaction conditions can drive the formation of specific products. scispace.com

The following table summarizes typical reaction conditions and yields for these established methods, based on analogous transformations.

| Precursor | Reagents and Conditions | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | 1. Hydrazine hydrate, ethanol, reflux; 2. Reduction | Not specified for direct product | orgsyn.org |

| 3-Chlorobenzyl chloride | Hydrazine hydrate, THF, 60°C, 1h | Not specified for direct product | derpharmachemica.com |

| 4-Chlorobenzaldehyde | Hydrazine hydrate, ZrOCl₂·8H₂O, acetonitrile, reflux | Good | tandfonline.com |

| 2-Chlorobenzaldehyde | Hydrazine hydrate, ethanol, 60°C, 1h (for hydrazone) | >99% (for hydrazone) | orgsyn.org |

Interactive Data Table: Established Synthesis of this compound Analogs

| Precursor | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chlorobenzaldehyde | Hydrazine hydrate | - | Ethanol | 60 | 1 | >99 (hydrazone) |

| 4-Chlorobenzaldehyde | Hydrazine hydrate | ZrOCl₂·8H₂O | Acetonitrile | Reflux | - | Good |

| 1,4-Dichlorophthalazine | Hydrazine hydrate | - | THF | 60 | 1 | - |

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. This has led to the exploration of novel catalytic systems and the application of green chemistry principles to the synthesis of this compound and its analogs.

Catalytic Methods for C-N Bond Formation

Catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste generation.

Manganese-Catalyzed Coupling: A manganese-catalyzed coupling of benzyl (B1604629) alcohol and 4-chlorobenzylhydrazine has been reported to produce 1-benzylidene-2-(4-chlorobenzyl)hydrazine in 89% yield, demonstrating the potential of transition metal catalysis for forming the C-N bond in related structures. elsevierpure.com

Zeolite and Ionic Liquid Catalysis: Zeolites and ionic liquids have emerged as promising catalysts for organic transformations. For instance, a zeolite-catalyzed, solvent-free synthesis of dihydropyrimidones has been developed, showcasing the potential of these materials in promoting reactions with high efficiency and recyclability. beilstein-journals.org Similarly, the mildly basic ionic liquid N,N,N,N-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]) has been shown to be an effective catalyst for the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones. rsc.org

Fly-ash–H₂SO₄ Catalysis: A simple and high-yielding solvent-free synthesis of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines has been achieved using a Fly-ash–H₂SO₄ catalyst. jscimedcentral.com This method highlights the use of inexpensive and readily available materials as catalysts for hydrazone synthesis.

Solvent-Free and Atom-Economical Syntheses

Adhering to the principles of green chemistry, solvent-free and atom-economical synthetic routes are highly desirable as they minimize waste and environmental impact.

Atom Economy: Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal reaction has 100% atom economy. The development of catalytic reactions that proceed with high selectivity and minimize the formation of byproducts is crucial for improving atom economy.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted hydrazines like this compound can present challenges related to stereoselectivity and regioselectivity, particularly when multiple reactive sites are present in the molecule.

Regioselective Synthesis: The alkylation of hydrazine with 3-chlorobenzyl chloride can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the reactants is crucial for achieving regioselectivity. A study on the regioselective alkylation of a pyrazolo[4,5-e] orgsyn.orgjscimedcentral.comorgsyn.orgthiadiazine derivative with 3-chlorobenzyl chloride demonstrated the synthesis of the N4-substituted product in a 47% yield, highlighting the importance of reaction conditions in directing the substitution to a specific nitrogen atom. semanticscholar.org The formation of a nitrogen dianion has been reported as a method for the selective alkylation of hydrazine derivatives, providing a route to control substitution patterns. d-nb.info

Stereoselective Synthesis: If the synthetic route involves the reduction of a hydrazone or a similar prochiral intermediate, the formation of a stereocenter is possible, leading to the potential for stereoisomers. While specific studies on the stereoselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, the use of chiral catalysts or auxiliaries during the reduction of the hydrazone intermediate could, in principle, lead to the formation of a single enantiomer. A study on the stereoselective synthesis of dienes from N-allylhydrazones highlights the potential for controlling stereochemistry in reactions involving hydrazine derivatives. google.com Another relevant example is the stereoselective ring-opening of 3-chlorostyrene (B1584043) oxide, which can be achieved with high enantiomeric excess using specific catalysts. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Chlorobenzyl Hydrazine

Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is characterized by its nucleophilicity, stemming from the lone pairs of electrons on the nitrogen atoms. This functionality is central to many of the characteristic reactions of (3-Chlorobenzyl)hydrazine.

The primary nucleophilic reaction of hydrazines involves their addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic addition to the electrophilic carbonyl carbon, followed by a dehydration step, to form a hydrazone. wikipedia.orgfiveable.me This condensation reaction is a cornerstone of hydrazine chemistry.

The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product, which contains a carbon-nitrogen double bond (C=N-NH-). fiveable.meresearchgate.net

Table 1: General Reaction of this compound with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | (3-Chlorobenzyl)hydrazone of Aldehyde |

Hydrazine derivatives can undergo both oxidation and reduction reactions. The oxidation of hydrazines can generate highly reactive intermediates. For instance, oxidation of certain hydrazine derivatives with reagents like hypochlorous acid has been shown to produce free radicals. nih.gov The specific radical species formed can vary depending on the structure of the hydrazine derivative. nih.gov

In the context of reduction, hydrazones derived from this compound are key intermediates in the Wolff-Kishner reduction. This reaction converts a carbonyl group into a methylene (B1212753) group (CH₂) under basic conditions with heat. libretexts.orgopenstax.org The process begins with the formation of a hydrazone, which is then treated with a strong base like potassium hydroxide. libretexts.org Deprotonation of the hydrazone, followed by a sequence of steps involving the thermodynamically favorable elimination of nitrogen gas (N₂), leads to the formation of a carbanion that is subsequently protonated to yield the final alkane product. libretexts.orgopenstax.orglibretexts.org

Mechanism of the Wolff-Kishner Reduction:

Formation of a hydrazone from an aldehyde or ketone. libretexts.org

Deprotonation of the hydrazone by a strong base (e.g., KOH). libretexts.org

Rearrangement and elimination of N₂ gas to form a carbanion. openstax.org

Protonation of the carbanion to yield the alkane. libretexts.org

As established, the reaction of this compound with aldehydes and ketones readily produces the corresponding hydrazones. wikipedia.org These hydrazones are not only stable end-products but also serve as versatile precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.gov

Hydrazine derivatives are widely used in the synthesis of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyrazolopyrimidines. rsc.orgorgsyn.orgekb.eg For example, a common method for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. rsc.org In a specific application, this compound hydrochloride has been used as a reactant in the synthesis of a pyrazolinol derivative, demonstrating its utility in building complex heterocyclic frameworks. google.com The reaction involves the condensation of the hydrazine with a β-keto ester or a similar substrate, followed by intramolecular cyclization to form the heterocyclic ring.

Table 2: Examples of Heterocyclic Systems Derived from Hydrazines

| Hydrazine Precursor | Co-reactant | Resulting Heterocycle |

|---|---|---|

| This compound | 1,3-Diketone | Substituted Pyrazole |

| This compound | β-Keto Ester | Substituted Pyrazolinone |

Reactivity of the Chlorobenzyl Substructure

The chlorobenzyl portion of the molecule consists of a benzene (B151609) ring substituted with both a chlorine atom and a benzylhydrazine (B1204620) group. The interplay between these two substituents dictates the reactivity of the aromatic ring, particularly in substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. pharmdguru.comlibretexts.org The rate and position of this substitution are heavily influenced by the existing substituents. libretexts.orgmsu.edu

Chlorine Atom: The chlorine atom is an ortho-, para-directing group. Although it is electronegative and deactivates the ring towards electrophilic attack through its inductive effect (-I), its lone pairs can donate electron density through resonance (+R), directing incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Benzylhydrazine Group (-CH₂NHNH₂): This group is connected to the ring via a methylene (-CH₂) spacer, which insulates the ring from the direct resonance effects of the hydrazine nitrogens. However, the alkyl group is weakly activating and ortho-, para-directing. Under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the hydrazine moiety will be protonated to form -CH₂NHNH₃⁺. This positively charged group becomes strongly deactivating and a meta-director through a powerful inductive effect.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -Cl | Halogen | Deactivating | Ortho, Para |

| -CH₂NHNH₂ | Alkyl (with heteroatoms) | Activating (in neutral media) | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from SN1 and SN2 reactions and typically requires specific conditions. pressbooks.pub The SNAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

For an SNAr reaction to occur efficiently, two main conditions must be met:

The presence of a good leaving group (like a halide) on the aromatic ring.

The presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the chlorine atom can act as a leaving group. However, the ring lacks strong electron-withdrawing groups ortho or para to the chlorine. The benzylhydrazine substituent is not electron-withdrawing. Consequently, the aromatic ring is not sufficiently activated (electron-poor) to be attacked by a nucleophile. masterorganicchemistry.com Therefore, nucleophilic aromatic substitution on this compound is expected to be highly unfavorable and would likely require extremely harsh reaction conditions, if it proceeds at all. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₉ClN₂ |

| Aldehyde | R-CHO |

| Alkane | R₂CH₂ |

| Benzene | C₆H₆ |

| Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone | C₁₀H₅F₃N₄O |

| Dinitrophenylhydrazine | C₆H₆N₄O₄ |

| Hydrazine | H₄N₂ |

| Hydrazone | R₁R₂C=NNH₂ |

| Hypochlorous acid | HOCl |

| Ketone | R-CO-R' |

| Meisenheimer complex | (Varies) |

| Nitrogen | N₂ |

| Phenylhydrazine | C₆H₈N₂ |

| Potassium hydroxide | KOH |

| Pyrazole | C₃H₄N₂ |

| Pyrazolinol | (Varies) |

| Triazole | C₂H₃N₃ |

Cross-Coupling Reactions Involving the Halogen (e.g., Suzuki, Stille, Kumada, Hiyama, Buchwald-Hartwig C-N Bond Formation)

The chlorine substituent on the phenyl ring of this compound serves as a reactive handle for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst systems have made them viable substrates for these transformations. umich.eduorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu For this compound, the chloro-substituent can be replaced by an aryl, vinyl, or alkyl group from the corresponding boronic acid. The generally accepted catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu The reactivity of aryl chlorides in Suzuki reactions has been greatly improved by the development of electron-rich, sterically hindered phosphine (B1218219) ligands. organic-chemistry.org Recent advancements have even demonstrated the successful coupling of benzyl (B1604629) chlorides, highlighting the feasibility of engaging C(sp²)-Cl bonds like the one in this compound. rsc.orgrsc.org

Interactive Data Table: Hypothetical Suzuki Coupling Reactions of this compound

| Organoboron Partner | Catalyst System (Example) | Base (Example) | Hypothetical Product |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (3-Phenylbenzyl)hydrazine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | [3-(4-Methoxyphenyl)benzyl]hydrazine |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (3-Vinylbenzyl)hydrazine |

| Methylboronic acid | PdCl₂(dppf) | K₂CO₃ | (3-Methylbenzyl)hydrazine |

Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound can act as the halide partner, coupling with various organotin compounds to form new C-C bonds at the C3 position of the benzyl ring. While aryl chlorides can be challenging substrates, appropriate ligands and reaction conditions can facilitate the coupling. libretexts.org

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, catalyzed by nickel or palladium complexes. arkat-usa.orgnrochemistry.com This was one of the first cross-coupling reactions developed. arkat-usa.org A key limitation is the high reactivity of the Grignard reagent, which makes the reaction intolerant to acidic protons and many functional groups. nrochemistry.com However, for suitable substrates, it is a powerful tool. Recent developments have expanded the scope to include functionalized aryl chlorides, often requiring specific additives like LiCl to enhance performance. organic-chemistry.orgacs.org The reaction of this compound would require careful protection of the N-H protons of the hydrazine moiety before introducing the Grignard reagent.

Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of an organohalide with an organosilane. organic-chemistry.org A crucial feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgmdpi.com Organosilanes are appealing coupling partners due to their low toxicity and high stability. organic-chemistry.org The Hiyama coupling is effective for aryl chlorides, including those with steric hindrance or bearing various functional groups, making it a potentially suitable method for the derivatization of this compound. umich.edunih.govresearchgate.net

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org In the context of the halogen reactivity of this compound, the chloro group can be substituted by a primary or secondary amine. This reaction provides a direct route to 3-(amino)benzylhydrazine derivatives. The catalytic cycle is initiated by the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for achieving high efficiency, particularly with less reactive aryl chlorides. hkmu.edu.hk Alternatively, the hydrazine moiety of this compound can itself act as the nucleophile in a Buchwald-Hartwig reaction with a different aryl halide. organic-chemistry.orgsemanticscholar.org

Interactive Data Table: Hypothetical C-C and C-N Cross-Coupling Reactions

| Reaction | Nucleophilic Partner | Catalyst/Ligand (Example) | Hypothetical Product Name |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | (3-Phenylbenzyl)hydrazine |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | (3-Phenylbenzyl)hydrazine |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | (3-Phenylbenzyl)hydrazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | 4-(3-(Hydrazinylmethyl)phenyl)morpholine |

Reactions of the Benzyl Moiety

The benzyl moiety of this compound contains the reactive hydrazine group, which is the primary site for the reactions discussed in this section.

Reactions of Amines

The hydrazine functional group in this compound contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. It can undergo a variety of reactions typical of amines and hydrazines.

Acylation: The hydrazine can react with acylating agents such as acid chlorides or anhydrides to form hydrazides. The reaction typically occurs at the more nucleophilic terminal nitrogen atom.

Alkylation: Reaction with alkyl halides can lead to mono- or poly-alkylated hydrazine derivatives. Controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the alkylated product.

Condensation with Carbonyls: Hydrazines readily condense with aldehydes and ketones to form hydrazones. This reaction is highly efficient and is a cornerstone of hydrazine chemistry. For instance, reactions of benzylhydrazine derivatives with various ketones have been shown to yield the corresponding hydrazone compounds. researchgate.net

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an enolizable ketone), formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic enol form of the carbonyl compound. chemistrysteps.com As a primary amine derivative, this compound can theoretically serve as the amine component in a Mannich reaction. The product would be a β-amino-carbonyl compound, known as a Mannich base, incorporating the (3-chlorobenzyl)hydrazinyl moiety. libretexts.org

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes or ketones. wikipedia.orgalfa-chemistry.com It typically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, converting a carbonyl group into an amine. wikipedia.orgmdpi.com The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate or a related species. alfa-chemistry.com This reaction is primarily used to synthesize amines from carbonyl precursors rather than to modify an existing amine. researchgate.net Therefore, its direct application to this compound as a substrate is not typical, though it is a key synthetic route for related amine structures. acs.org

Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and an organoboronic acid. organic-chemistry.orgwikipedia.org The reaction is notable for its operational simplicity and tolerance of various functional groups. wikipedia.org Hydrazines are known to be competent amine components in this transformation. organic-chemistry.orgorganic-chemistry.org In a hypothetical Petasis reaction, this compound would react with an aldehyde and a vinyl- or aryl-boronic acid to form a substituted hydrazine derivative. This reaction offers a powerful method for generating molecular complexity in a single step. nih.govsemanticscholar.org

Interactive Data Table: Hypothetical Petasis Reaction with this compound

| Carbonyl Component | Boronic Acid | Solvent (Example) | Hypothetical Product |

| Glyoxylic acid | Phenylboronic acid | Dichloromethane | 2-((3-Chlorobenzyl)hydrazinyl)-2-phenylacetic acid |

| Salicylaldehyde | Vinylboronic acid | Toluene | 1-(3-Chlorobenzyl)-2-(2-hydroxybenzyl)but-3-en-1-amine |

| Paraformaldehyde | 4-Tolylboronic acid | Ethanol | N-(3-Chlorobenzyl)-1-(p-tolyl)methanamine |

Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, which combine to form a dipeptide-like α-acylamino amide. The use of alternative components, such as replacing the carboxylic acid with hydrazoic acid (often generated from TMSN₃), leads to the formation of tetrazoles (Ugi-tetrazole reaction). nih.gov Research has demonstrated that N-protected hydrazines are excellent amine surrogates in Ugi reactions. mdpi.comacs.org For example, N-Boc-protected hydrazine has been successfully used in the Ugi tetrazole reaction to produce libraries of highly substituted tetrazoles. organic-chemistry.org Therefore, a protected form of this compound could serve as the amine input, reacting with a carbonyl compound, an isocyanide, and a carboxylic acid (or acid equivalent) to generate complex, scaffold-diverse molecules. nih.gov

Reaction Mechanisms and Kinetics of this compound

The reactivity of this compound is a subject of significant interest, with studies focusing on its decomposition, substitution reactions, and reductions. The mechanisms and kinetics of these transformations are crucial for understanding and predicting its chemical behavior.

Influence of Reaction Medium Acidity on Decomposition Mechanisms

The decomposition of hydrazine and its derivatives is known to be significantly influenced by the acidity of the reaction medium. Research on hydrazine decomposition has shown that it can be strongly acid-catalyzed, a phenomenon that is particularly evident in the presence of metal surfaces. For instance, the addition of ammonium chloride has been shown to dramatically increase the decomposition rate of hydrazine. The decomposition mechanism of hydrazine nitrate (B79036) in nitric acid solutions has been investigated, revealing a complex process. Theoretical studies on hydrazine decomposition have also highlighted the role of intermediates and reaction pathways. While these studies provide a general framework, specific kinetic data and detailed mechanistic pathways for the acid-catalyzed decomposition of this compound are not extensively documented in publicly available literature. It is plausible that protonation of the hydrazine moiety in this compound would be a key step in its acid-catalyzed decomposition, potentially weakening the N-N bond and facilitating subsequent breakdown. However, without specific experimental data for this compound, the precise mechanism and rate-determining steps remain a subject for further investigation.

Kinetics of Alkyl Halides and Substitution Reactions

This compound, as a nucleophile, is expected to participate in substitution reactions with alkyl halides. The kinetics and mechanism of such reactions would likely follow established principles of nucleophilic substitution (SN1 and SN2 pathways). The choice between these mechanisms is typically governed by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.

For a primary alkyl halide, an SN2 mechanism would be anticipated, where the hydrazine attacks the electrophilic carbon in a single, concerted step. The rate of this bimolecular reaction would be dependent on the concentrations of both this compound and the alkyl halide. In contrast, with a tertiary alkyl halide, an SN1 mechanism involving the formation of a carbocation intermediate would be more likely. The rate of this unimolecular reaction would primarily depend on the concentration of the alkyl halide.

Hydride Reductions and Their Mechanisms

Hydride reductions are fundamental transformations in organic chemistry. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce various functional groups. acsgcipr.orgdalalinstitute.comuop.edu.pkyoutube.comlibretexts.org The mechanism of these reductions typically involves the nucleophilic transfer of a hydride ion (H⁻) to an electrophilic center. acsgcipr.orgdalalinstitute.comuop.edu.pklibretexts.org

In the context of this compound, hydride reductions could potentially target the chlorobenzyl group or lead to the cleavage of the N-N or C-N bonds, depending on the reaction conditions and the specific hydride reagent used. For instance, the reduction of a C-Cl bond on the aromatic ring is a possibility, although this often requires more forcing conditions or specific catalytic systems.

The general mechanism for the reduction of a carbon-heteroatom bond by a metal hydride involves the delivery of a hydride to the carbon atom, followed by the departure of the leaving group. The reactivity of the hydride reagent is a key factor; LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. libretexts.org

Detailed mechanistic studies and specific outcomes of the hydride reduction of this compound are not explicitly detailed in the surveyed literature. Understanding the regioselectivity and chemoselectivity of such reductions would require dedicated experimental investigation.

Catalysis in Transformations of this compound

Catalysis plays a pivotal role in many chemical transformations involving hydrazine and its derivatives. Catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

Arylhydrazines, including substituted derivatives like this compound, are versatile building blocks in organic synthesis. Their catalytic decomposition can lead to the formation of aryl radicals, which can then participate in various C-C and C-X bond-forming reactions. nih.govtandfonline.com For example, catalytic amounts of iodine in the presence of air have been used to generate aryl radicals from arylhydrazines for the arylation of 1,4-naphthoquinones. nih.govacs.org The proposed mechanism involves the initial reaction of iodine with the arylhydrazine, leading to the formation of an intermediate that eliminates HI to form a diazene, which then fragments to generate the aryl radical and nitrogen gas. acs.org

Palladium-catalyzed cross-coupling reactions have also been developed using arylhydrazines as arylating agents. nih.gov These reactions offer an alternative to traditional cross-coupling partners like organoborons and organotins. The mechanism of these reactions often involves the oxidative addition of a palladium(0) species to an intermediate derived from the arylhydrazine. nih.gov

Furthermore, iridium catalysts have been employed in the acceptorless dehydrogenative coupling of arylhydrazines with alcohols to synthesize arylhydrazones. organic-chemistry.org The proposed mechanism involves the iridium-catalyzed oxidation of the alcohol to an aldehyde, which then condenses with the arylhydrazine. organic-chemistry.org

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives of (3-Chlorobenzyl)hydrazine

The synthesis of new derivatives from this compound is achieved through several key reaction types, including acylation, cyclization, and conjugation. These methods allow for the systematic modification of the parent molecule to explore and optimize its properties.

The reaction of the terminal nitrogen of the hydrazine (B178648) group in this compound with acylating or sulfonylating agents is a primary method for generating diverse derivatives.

Amidation: Amidation involves the reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding N-acylhydrazide derivatives. These reactions are typically straightforward and can be performed under mild conditions. For instance, the reaction with a substituted benzoyl chloride would yield a diacylhydrazine derivative. Such reactions are fundamental in building more complex molecular architectures. nih.gov A modern approach involves electrochemical amidation, which couples benzoyl hydrazines with amines under metal-free and oxidant-free conditions, offering a sustainable alternative to traditional methods. organic-chemistry.orgresearchgate.net

Sulfonamidation: Similarly, reacting this compound with sulfonyl chlorides in the presence of a base yields N-sulfonylhydrazide derivatives, also known as benzenediazasulfonamides. semanticscholar.org These derivatives are of significant interest due to the prevalence of the sulfonamide group in various pharmacologically active compounds.

The table below illustrates representative amidation and sulfonamidation reactions that this compound can undergo.

| Reagent | Reaction Type | Product Class |

| 4-Methylbenzenesulfonyl chloride | Sulfonamidation | N'-((3-chlorobenzyl)hydrazineyl)-4-methylbenzenesulfonamide |

| Benzoyl chloride | Amidation | N'-(3-chlorobenzyl)benzohydrazide |

| Acetic anhydride | Amidation | N'-(3-chlorobenzyl)acetohydrazide |

The hydrazine group is a valuable precursor for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals. This compound can be used to construct fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline rings. researchgate.net Condensation with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with carbon disulfide followed by cyclization can produce thiadiazole derivatives. Brønsted acid-catalyzed carbocyclization cascades represent another advanced strategy for creating fused heterocycles from precursors containing alcohol/sulfonamide and alkyne functionalities, a principle applicable to hydrazine derivatives. rsc.orgnih.gov These reactions significantly increase the structural complexity and diversity of the derivatives, providing a rich library of compounds for SAR studies.

The table below outlines potential heterocyclic systems derived from this compound.

| Reactant(s) | Resulting Heterocycle |

| 1,3-Diketone | Pyrazole (B372694) |

| α,β-Unsaturated aldehyde/ketone | Pyrazoline |

| Carbon disulfide, then alkylation/cyclization | 1,3,4-Thiadiazole |

| Phosgene equivalent | 1,3,4-Oxadiazol-2-one |

The reactivity of the hydrazine group makes this compound a suitable candidate for conjugation to larger molecules like biomolecules and polymers. This process is used to impart specific properties of the small molecule onto the macromolecule.

Biomolecule Conjugation: Hydrazine derivatives can react with aldehyde or ketone groups present on biomolecules, such as proteins or oxidized carbohydrates, to form stable hydrazone linkages. This is a common bioconjugation technique. For example, the hydrazine moiety can be coupled to the reducing end of a sugar or to a protein that has been functionalized with a carbonyl group. nih.gov This allows for the targeted delivery or labeling of biomolecules.

Polymer Conjugation: this compound can be incorporated into polymer chains. For instance, it can react with polymers containing reactive side groups like acyl chlorides or be used in the synthesis of monomers that are subsequently polymerized. The incorporation of this moiety can modify the polymer's physical or chemical properties. Triazines, for example, have been used in controlled radical polymerizations, suggesting a potential application for hydrazine-substituted triazines. google.com

Methodologies for Structure-Activity Relationship (SAR) Elucidation

Once a library of this compound derivatives is synthesized, various methodologies are employed to understand how structural modifications affect their activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity of molecules based on their physicochemical properties. unair.ac.id

QSAR Models: By analyzing a series of derivatives with known activities, a mathematical model is developed that correlates molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with biological activity. For hydrazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. rsc.orgnih.gov These models provide insights into the structural requirements for activity and can guide the design of new, more potent derivatives. For instance, a QSAR model might reveal that electron-withdrawing groups on the benzyl (B1604629) ring enhance activity, directing future synthetic efforts. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Docking studies on hydrazine derivatives have been used to understand their binding modes and to rationalize their observed biological activities. nih.gov

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov A library of this compound derivatives synthesized through the methods described above would be ideally suited for an HTS campaign.

The process involves:

Assay Development: Creating a robust and automated assay that measures a specific biological response (e.g., enzyme inhibition, receptor binding).

Screening: Testing the entire library of derivatives in the assay to identify "hits"—compounds that show activity.

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and eliminate false positives.

The data generated from HTS provides the initial activity values (e.g., IC₅₀) for the synthesized derivatives, which are essential for building the QSAR models and elucidating the structure-activity relationships.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Chlorobenzyl)hydrazine is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydrazine (B178648) protons.

Aromatic Protons: The four protons on the 3-chlorophenyl ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the chloro-substituent, these protons will exhibit a complex splitting pattern (multiplet).

Benzylic Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are expected to produce a singlet at approximately δ 3.9-4.2 ppm. This chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen and the aromatic ring.

Hydrazine Protons (-NH-NH₂): The protons on the hydrazine moiety are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH₂ protons might appear around δ 3.5-4.0 ppm, while the -NH- proton may be found further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected for the carbons of the 3-chlorophenyl ring, typically in the range of δ 125-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) would be shifted downfield.

Benzylic Carbon (-CH₂-): The carbon of the benzylic methylene group is anticipated to resonate at approximately δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 (m) | ~125 - 135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-CH₂ | - | ~138 - 140 |

| Benzylic -CH₂- | ~3.9 - 4.2 (s) | ~50 - 60 |

| -NH-NH₂ | Variable, broad singlets | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₇H₉ClN₂. The nominal molecular weight is approximately 156.62 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion region will show a peak at m/z 156 (for the molecule with ³⁵Cl) and an M+2 peak at m/z 158 (for the molecule with ³⁷Cl), with the intensity of the M+2 peak being about one-third of the M⁺ peak.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the benzyl (B1604629) group and the hydrazine moiety, leading to the formation of a stable 3-chlorobenzyl cation at m/z 125. This is often the base peak in the spectrum.

Loss of Hydrazine: Fragmentation could also involve the loss of the neutral hydrazine group (N₂H₃), resulting in a fragment ion.

Loss of Chlorine: Loss of a chlorine atom from the molecular ion or subsequent fragments is another possible fragmentation pathway.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This table presents predicted m/z values based on the chemical structure and common fragmentation patterns.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156/158 | [C₇H₉³⁵ClN₂]⁺ / [C₇H₉³⁷ClN₂]⁺ | Molecular Ion (M⁺) |

| 125/127 | [C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺ | Loss of -NHNH₂ (Benzylic cation) |

| 91 | [C₇H₇]⁺ | Loss of Cl from the benzylic cation (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on its structure.

Key Expected Vibrational Modes:

N-H Stretching: The hydrazine moiety will exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Aromatic Stretching: The C-H bonds of the benzene (B151609) ring will show stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Aliphatic Stretching: The methylene (-CH₂-) group will have symmetric and asymmetric C-H stretching vibrations appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1020-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table presents predicted frequency ranges for the key functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3200 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| N-H Bend | -NH₂ | 1590 - 1650 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

| C-N Stretch | -CH₂-NH- | 1020 - 1250 |

| C-Cl Stretch | Ar-Cl | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published reports on the single-crystal X-ray structure of this compound in the searched scientific literature. Therefore, definitive experimental data on its solid-state conformation, crystal packing, and intermolecular interactions (such as hydrogen bonding involving the hydrazine moiety) are not available. A crystallographic study would be necessary to elucidate these structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-chlorophenyl chromophore. Aromatic systems typically exhibit strong absorptions due to π → π* transitions. For a substituted benzene ring like the one in this compound, one would expect to see characteristic absorption bands.

π → π Transitions:* The benzene ring will give rise to two main absorption bands. The more intense band (E2-band) is expected around 200-220 nm, and a weaker, fine-structured band (B-band) is expected around 250-280 nm. The substitution on the benzene ring can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift).

While specific experimental UV-Vis data for this compound is not available, the expected absorption maxima can be estimated.

Table 4: Predicted UV-Vis Absorption Maxima for this compound This table presents predicted absorption regions based on the chromophores present.

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E2-band) | 3-Chlorophenyl | ~210 - 220 |

| π → π* (B-band) | 3-Chlorophenyl | ~260 - 275 |

Computational Chemistry and Theoretical Studies of 3 Chlorobenzyl Hydrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. Methods like DFT with the B3LYP functional and a 6-311+G** basis set are commonly used to optimize molecular geometry and calculate electronic parameters for hydrazine (B178648) derivatives. sciencepublishinggroup.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. iucr.orgresearchgate.net

For (3-Chlorobenzyl)hydrazine, the HOMO is expected to be localized primarily on the hydrazine moiety (-NH-NH2), which is rich in electrons due to the lone pairs on the nitrogen atoms. The LUMO is likely distributed over the chlorobenzyl ring, particularly the π* antibonding orbitals of the aromatic system. The electron-withdrawing nature of the chlorine atom can further lower the LUMO energy, influencing the molecule's electrophilic character. rsc.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

| Parameter | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character, likely centered on the hydrazine group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character, influenced by the chlorobenzyl ring. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Reflects chemical stability and reactivity. A moderate gap is expected. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

Computational chemistry is a powerful tool for mapping reaction mechanisms, calculating activation energies, and identifying transient species like intermediates and transition states. purdue.edu For hydrazine derivatives, common reactions include oxidation, which can proceed through various pathways involving radical intermediates. sciencepublishinggroup.comresearchgate.net

DFT calculations can be used to model the energetics of potential reaction pathways for this compound, such as N-N or N-H bond cleavage. researchgate.netrsc.org By locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step, the activation barrier (energy difference between the transition state and reactants) can be calculated. scispace.com Comparing the activation barriers for different proposed mechanisms allows researchers to determine the most kinetically favorable pathway. For instance, studies on hydrazine decomposition on metal surfaces have computationally analyzed the barrier energies for N-N versus N-H bond scission to determine the preferred initial step. researchgate.netrsc.org Similarly, the oxidation of hydrazine has been shown to proceed via multiple routes, each with distinct transition states and intermediates, which can be fully characterized using computational methods. sciencepublishinggroup.comresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, intermolecular interactions, and solvent effects. biorxiv.orgnih.gov To perform an MD simulation, a force field—a set of parameters describing the potential energy of the system—is required. Specific force fields have been developed for hydrazine and its organic derivatives to accurately reproduce their physical properties. researchgate.netiupac.orgresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces on each atom at discrete time steps. nih.gov The resulting trajectory provides detailed information on:

Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding patterns involving the hydrazine group.

Conformational Flexibility: The rotation around single bonds, such as the C-C bond connecting the benzyl (B1604629) ring to the hydrazine group, and the resulting accessible conformations.

Interactions with Biomolecules: If placed in a system with a protein or membrane, MD simulations can reveal how this compound binds, the stability of the complex, and the specific interactions (e.g., hydrogen bonds, π-π stacking) that are formed.

In Silico Prediction of Reactivity and Selectivity

In silico methods leverage computational data to predict how a molecule will react. The electronic properties calculated via quantum chemistry are central to these predictions. The distribution of the HOMO and LUMO across the molecule can predict regioselectivity. For nucleophilic attack, the reaction is likely to occur where the LUMO has its largest lobes, while electrophilic attack is favored at the site of the HOMO's largest lobes. acs.org

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, whereas regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the hydrazine moiety and a more complex distribution on the aromatic ring, influenced by the electronegative chlorine atom.

Predictive Modeling for Biological Interactions and Pharmacophore Generation

The structural features of this compound—a substituted aromatic ring linked to a flexible hydrazine group—make it a candidate for interacting with biological targets. The hydrazine moiety is a known pharmacophore in many bioactive compounds, including inhibitors of enzymes like monoamine oxidase (MAO). nih.govpsvmkendra.comnih.govroyalsocietypublishing.org

Predictive modeling aims to forecast these interactions. nih.govicbb.com.npnih.govplos.org This process often begins with molecular docking , where the compound is computationally placed into the active site of a target protein to predict its binding orientation and affinity. mdpi.combohrium.comnih.gov

From a set of active molecules, a pharmacophore model can be generated. A pharmacophore is an ensemble of steric and electronic features necessary for optimal biological interaction. For a molecule like this compound, these features would likely include: acs.org

A hydrogen bond donor (the -NH2 group).

A hydrogen bond acceptor (the nitrogen atoms).

An aromatic ring feature.

A hydrophobic feature (the chlorophenyl group).

Such models are invaluable in virtual screening campaigns to identify new molecules with similar biological activity from large compound databases. mdpi.com

Biological Activity and Mechanistic Insights of 3 Chlorobenzyl Hydrazine and Its Derivatives

Modulation of Enzymatic Activity

Hydrazine (B178648) derivatives are a well-established class of compounds known for their ability to modulate the activity of various enzymes. Their biological effects are often rooted in their capacity to act as inhibitors, and in some cases, as activators, of key enzymatic pathways. The reactivity of the hydrazine moiety (-NHNH₂) is central to these interactions, allowing these molecules to engage with enzyme active sites through various mechanisms.

Inhibition and Activation Mechanisms

The primary mechanism by which benzylhydrazine (B1204620) derivatives exert their biological effects is through enzyme inhibition. They are particularly recognized as inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. nih.govwikipedia.org Hydrazine-based inhibitors can be classified based on their mechanism of action as either irreversible or reversible.

Irreversible Inhibition: Many early hydrazine antidepressants function as irreversible inhibitors. nih.govwikipedia.org This type of inhibition typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often with the enzyme's cofactor. nih.gov For MAO, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, the hydrazine derivative can be oxidized by the enzyme, generating a reactive intermediate that subsequently forms a covalent adduct with the FAD moiety or a nearby amino acid residue. This process, often termed mechanism-based or "suicide" inactivation, leads to a long-lasting blockade of enzyme activity.

Reversible Inhibition: More recent research has focused on developing reversible hydrazine-based inhibitors to improve safety profiles. acs.org Reversible inhibitors bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov The inhibitor-enzyme complex is in equilibrium with the free enzyme and inhibitor, meaning that enzyme activity can be restored upon removal of the inhibitor. Kinetic studies, such as the construction of Lineweaver-Burk plots, can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive). For example, some hydrazone derivatives have been identified as competitive inhibitors of MAO-A, indicating they compete with the natural substrate for binding to the active site. nih.gov

Beyond MAO, hydrazine derivatives have been shown to inhibit other enzymes, including lysyl oxidase and cystathionine-β-synthase (CBS). researchgate.netclarku.edu The inhibition of these enzymes also proceeds through interaction with their respective cofactors, such as topaquinone (B1675334) in lysyl oxidase and pyridoxal-5'-phosphate (PLP) in CBS. researchgate.net

Substrate and Cofactor Binding Site Analysis

The interaction between hydrazine inhibitors and the enzyme active site is critical to their function. The structure of the inhibitor, including the nature and position of substituents on the aromatic ring, dictates its affinity and orientation within the binding pocket.

For MAO inhibitors, the benzyl (B1604629) or phenyl group of the molecule typically fits into a hydrophobic cavity in the enzyme's active site. In human MAO-A, this "substrate cavity" is shaped by several aromatic amino acid residues, such as Tyr407 and Tyr444. The aromatic ring of the inhibitor can form favorable π-π stacking interactions with these residues. nih.gov The hydrazine moiety is positioned near the reactive FAD cofactor, facilitating the chemical reaction that leads to inhibition.

In the case of CBS, modeling studies suggest that hydrazine inhibitors interact directly with the PLP cofactor. For example, the inhibitor 2,3,4-trihydroxylbenzylhydrazine is thought to form a hydrazone derivative with PLP, effectively sequestering the cofactor and inhibiting the enzyme. researchgate.net This highlights a common theme where the hydrazine group targets and reacts with aldehyde or ketone functionalities present in many enzyme cofactors.

Receptor Binding and Ligand-Target Interactions

While much of the research on benzylhydrazine derivatives has focused on enzyme inhibition, their structural features also allow for interaction with various protein receptors. Understanding these interactions is key to elucidating their full pharmacological profile.

Affinity and Selectivity Profiling

The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Structure-activity relationship (SAR) studies are conducted to understand how modifications to a chemical structure affect its biological activity. nih.govmdpi.comnih.gov For instance, the type and position of a halogen on the phenyl ring of a hydrazone derivative can significantly influence its inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org

The following table presents IC₅₀ values for several representative hydrazine and hydrazone derivatives against various enzyme targets, illustrating the range of potencies and selectivities achievable within this class of compounds.

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| 1-(cyclohexylmethyl)-2-phenylhydrazone derivative (2a) | hMAO-A | 0.342 µM | nih.gov |

| 1-isobutyl-2-phenylhydrazone derivative (2b) | hMAO-A | 0.028 µM | nih.gov |

| 2,3,4-trihydroxylbenzylhydrazine (THBH) | Cystathionine-β-synthase (CBS) | 30 µM | researchgate.net |

| Halogenated Acylhydrazone (ACH10) | hMAO-B | 0.0075 µM | acs.org |

| Halogenated Acylhydrazone (ACH14) | hMAO-B | 0.0093 µM | acs.org |

| Benzimidazole-thioquinoline derivative (6j) | α-glucosidase | 28.0 µM | nih.gov |

Molecular Docking and Dynamics Simulations

To gain a deeper understanding of ligand-target interactions at the atomic level, researchers employ computational techniques such as molecular docking and molecular dynamics (MD) simulations. thaiscience.infomdpi.comrsc.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies of hydrazone inhibitors in the active site of MAO-A have shown that the terminal nitrogen atom of the hydrazone can form hydrogen bonds with backbone atoms of nearby residues, while the phenyl ring engages in π-π stacking with tyrosine residues. nih.gov Such studies are crucial for rational drug design, helping to explain observed SAR and guiding the synthesis of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking. acs.org A stable complex is characterized by minimal fluctuations in the ligand's position (low root-mean-square deviation, or RMSD) and the persistence of key intermolecular interactions throughout the simulation. These simulations can confirm that a proposed inhibitor can form a stable and long-lasting complex with its target enzyme. thaiscience.info

The table below summarizes results from a molecular docking study of hydrazine clubbed thiazole (B1198619) derivatives against diabetes-related enzymes, showcasing the binding affinities and key interactions.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Derivative 3c | α-Glycosidase (3A4A) | -9.9 | Not specified | nih.gov |

| Derivative 3c | Aldose Reductase (4JIR) | -11.7 | Not specified | nih.gov |

| Derivative 3g | α-Amylase (2QMK) | Not specified | Not specified | nih.gov |

| Acarbose (Control) | α-Glycosidase (3A4A) | -8.2 | Not specified | nih.gov |

| Epalrestat (Control) | Aldose Reductase (4JIR) | -8.1 | Not specified | nih.gov |

Cellular Pathway Perturbations and Signaling Cascades

By modulating the activity of key enzymes and receptors, (3-Chlorobenzyl)hydrazine and its derivatives can perturb various cellular pathways and signaling cascades.

The most direct consequence of MAO inhibition is the alteration of monoamine neurotransmitter signaling. By preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, MAO inhibitors increase their levels in the synaptic cleft, enhancing neurotransmission. nih.govnih.gov This mechanism is the foundation of their use as antidepressants.

Furthermore, the metabolism of hydrazine derivatives can itself trigger cellular responses. Biotransformation by enzymes such as cytochrome P450 can generate reactive intermediates, including free radicals. nih.gov These reactive species can lead to oxidative stress, a condition where the production of oxidants overwhelms the cell's antioxidant defenses. Oxidative stress is known to impact a wide array of signaling pathways, potentially leading to cellular dysfunction. Some hydrazine derivatives have also been reported to generate nitric oxide (NO), a key signaling molecule involved in processes like vasodilation and neurotransmission. nih.gov

In the context of cancer, some hydrazine derivatives have been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govresearchgate.net The mechanisms can be diverse, including the inhibition of enzymes critical for cell division, such as Polo-like kinase 1 (PLK1). google.com Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and ultimately cell death in cancerous tissues.

Molecular Basis of Observed Biological Responses

The biological activities of hydrazine derivatives are diverse, encompassing roles as therapeutic agents and highlighting their significance in medicinal chemistry. iscientific.org Derivatives of hydrazine are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antidepressant properties. researchgate.netmdpi.com The molecular basis for these activities often lies in their ability to interact with specific biological targets, such as enzymes and receptors.

One of the well-established mechanisms of action for some hydrazine derivatives is the inhibition of the enzyme monoamine oxidase (MAO). researchgate.netmaterialsciencejournal.org MAO is a crucial enzyme in the catabolism of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin. researchgate.netmaterialsciencejournal.org By inhibiting MAO, these hydrazine derivatives increase the levels of these neurotransmitters in the brain, which is the underlying principle of their antidepressant effects. researchgate.netmaterialsciencejournal.org While the specific interaction of this compound with MAO is not detailed in the available research, this mechanism is a prominent example of the molecular interactions of structurally related compounds.

Furthermore, some substituted hydrazine derivatives have been identified as effective cyclooxygenase-2 (COX-2) inhibitors. materialsciencejournal.org COX-2 is an enzyme involved in the inflammatory pathway, and its inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). materialsciencejournal.org The ability of certain hydrazine structures to act as pharmacophores for selective COX-2 inhibition underscores another potential molecular basis for their anti-inflammatory activities. materialsciencejournal.org

The diverse biological responses observed for hydrazine derivatives are a direct consequence of their chemical structure, which allows for interaction with various biological macromolecules. These interactions can range from enzyme inhibition to receptor binding, leading to a cascade of cellular events that manifest as a pharmacological effect. The specific nature of the substituents on the hydrazine core, such as the 3-chlorobenzyl group, plays a critical role in determining the compound's affinity and specificity for its molecular target.

Metabolic Transformations and Bioactivation Pathways

The metabolism of hydrazine derivatives is a complex process that can lead to either detoxification or bioactivation, the latter resulting in the formation of reactive metabolites. researchgate.net These transformations are primarily catalyzed by enzymes such as cytochrome P450 (CYP450) and peroxidases. nih.gov

For monosubstituted hydrazines, a common metabolic pathway involves extensive metabolism by CYP450, peroxidases, and oxyhemoglobin, leading to the formation of free radical species. nih.gov These radicals can then covalently bind to cellular macromolecules like proteins and DNA. nih.gov An alternative pathway for substituted hydrazines is the formation of alkyldiazonium ions, which are known to directly alkylate cellular macromolecules and have been implicated in the mutagenic and carcinogenic activities of these compounds. nih.gov

In vitro studies on N-(4-chlorobenzyl)-N%-benzoylhydrazine, a compound structurally related to this compound, have demonstrated that its hepatic microsomal metabolism can lead to the formation of corresponding hydrolytic and N-dealkylated metabolites, as well as the corresponding hydrazone. sci-hub.senih.gov

A study on 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound containing the 3-chlorobenzyl motif, revealed specific bioactivation pathways. nih.gov The 3-chlorobenzyl group in this molecule was found to be bioactivated through initial aromatic ring hydroxylation. nih.gov This is followed by elimination to form a quinone-methide species, which is an electrophilic intermediate capable of reacting with cellular nucleophiles like glutathione. nih.gov

Another bioactivation pathway observed for a derivative of this compound involves the N-hydroxylation of a secondary piperazine (B1678402) nitrogen, followed by a two-electron oxidation to generate an electrophilic nitrone. nih.gov This reactive intermediate can then react with other molecules. nih.gov These findings suggest that the 3-chlorobenzyl moiety itself can be a site of metabolic activation, leading to the formation of reactive intermediates.

The metabolism of hydrazines by cytochrome P450 in the liver is a significant contributor to their potential hepatotoxicity. nih.gov This metabolic pathway can also lead to the inactivation of the CYP450 enzymes themselves, a phenomenon known as suicidal inactivation, which can inhibit further metabolism of the compound and other drugs. nih.gov